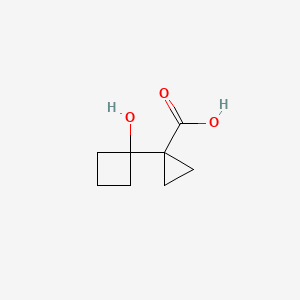

1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H12O3 |

|---|---|

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O3/c9-6(10)7(4-5-7)8(11)2-1-3-8/h11H,1-5H2,(H,9,10) |

InChI-Schlüssel |

IHCRFHGARCASQD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(C2(CC2)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane derivatives with suitable reagents to introduce the hydroxy and carboxylic acid functionalities. For instance, cyclopropane-1-carboxylic acid can be hydroxylated using oxidizing agents to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The strained ring systems may also play a role in the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 345965-52-8):

- Molecular Weight : 241.08 g/mol.

- Density : 1.671 g/cm³ .

- The bromophenyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~2-3) compared to the hydroxycyclobutyl variant. This compound is used in pharmaceutical intermediates due to its stability and halogen-mediated reactivity .

- 1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS 1056933-73-3): Molecular Weight: 178.18 g/mol. The phenolic hydroxyl group enhances water solubility (logP ~1.5) but reduces metabolic stability due to susceptibility to glucuronidation .

Aliphatic and Cyclic Substituents

1-(But-3-en-1-yl)cyclopropane-1-carboxylic acid (CAS 106434-86-0):

Methyl 1-hydroxycyclopropane-1-carboxylate :

Physicochemical and Functional Comparisons

Biologische Aktivität

1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.

- CAS Number : 2169325-17-9

- Molecular Formula : CHO

- Molecular Weight : 142.15 g/mol

Biological Activity

The biological activity of 1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid has been explored primarily in the context of plant biology and potential therapeutic applications.

Plant Growth Regulation

Research indicates that cyclopropane carboxylic acids can act as inhibitors of ethylene biosynthesis, a crucial hormone in plant development. Ethylene regulates processes such as fruit ripening and stress responses. Specifically, derivatives of cyclopropane carboxylic acid have shown promise in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is key in ethylene production.

Case Study : A study evaluated the efficacy of various cyclopropane derivatives, including 1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid, against ACO2 from Arabidopsis thaliana. Molecular docking studies suggested that these compounds bind effectively to the enzyme, indicating potential as growth regulators in agricultural applications .

Antimicrobial Activity

There is emerging evidence suggesting that cyclopropane carboxylic acids may possess antimicrobial properties. Preliminary studies have indicated that certain derivatives can inhibit the growth of specific bacterial strains, although further investigation is required to confirm these effects and elucidate the mechanisms involved.

The mechanism by which 1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound likely interacts with key enzymes involved in ethylene biosynthesis, particularly ACO2. This interaction can lead to reduced ethylene levels, impacting various physiological processes in plants.

- Binding Affinity : Molecular docking studies have shown favorable binding energies (e.g., -6.5 kcal/mol), suggesting a strong affinity for the target enzyme .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid, it is useful to compare it with other cyclopropane derivatives:

| Compound Name | Binding Energy (kcal/mol) | Kb (M) |

|---|---|---|

| 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid | -6.5 | 5.9385 × 10 |

| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10 |

| Pyrazinoic acid | -5.3 | 7.61 × 10 |

This table illustrates the comparative binding affinities of various compounds, highlighting the potential strength of interactions for 1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid .

Q & A

Q. What are the key synthetic routes for 1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclopropanation strategies and functional group interconversion. For example:

- Cyclopropane ring formation : Use of [2+1] cycloaddition reactions with dichlorocarbene or transition-metal-catalyzed methods (e.g., Simmons-Smith conditions) to construct the cyclopropane core.

- Hydroxycyclobutyl introduction : Ring-opening of epoxides or nucleophilic addition to cyclobutanone derivatives followed by oxidation.

- Carboxylic acid functionalization : Hydrolysis of nitriles or esters under acidic/basic conditions.

Methodological considerations : Microwave-assisted synthesis (e.g., ) can enhance reaction efficiency, while zinc-catalyzed azide-alkyne cycloadditions () may stabilize sensitive intermediates. Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry .

Q. How can researchers assess the stability of this compound under physiological or storage conditions?

- Degradation analysis : Use HPLC-MS to monitor decomposition products under varying pH (e.g., simulated gastric fluid at pH 2 vs. neutral buffers).

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : UV-Vis spectroscopy to track photodegradation under accelerated light-exposure conditions.

Current data gaps for related cyclopropane derivatives (e.g., tetrazole analogs in ) highlight the need for empirical stability profiling .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

- NMR spectroscopy : H and C NMR to confirm cyclopropane ring geometry and hydroxycyclobutyl stereochemistry.

- X-ray crystallography : Resolve absolute configuration, particularly for chiral centers.

- Chromatography : UPLC-PDA for purity (>95% by area normalization) and chiral HPLC to separate enantiomers if present.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect trace impurities .

Q. What preliminary biological screening models are suitable for this compound?

- In vitro cytotoxicity : MTT assay in mammalian cell lines (e.g., HEK293, HepG2) to establish IC values.

- Enzymatic assays : Test inhibition of ACC oxidase (key in ethylene biosynthesis, as in ) or other target enzymes.

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.

Dosage-response curves should be constructed to identify subtoxic thresholds for functional studies .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxycyclobutyl vs. tetrazole substituents) alter bioactivity?

- Comparative SAR studies : Synthesize analogs (e.g., replacing hydroxycyclobutyl with tetrazole, ) and evaluate changes in antimicrobial potency or enzyme inhibition.

- Computational modeling : Density functional theory (DFT) to predict electronic effects; molecular docking to assess binding affinity to ACC oxidase ().

- Metabolic profiling : LC-MS/MS to track conjugate formation (e.g., malonylation, as in ) and correlate with activity loss .

Q. What mechanistic insights explain contradictory data in ethylene biosynthesis modulation?

- Dose-dependent effects : Low concentrations may upregulate ACC synthase, while high doses induce feedback inhibition (observed in ACC analogs, ).

- Cross-talk with stress pathways : RNA-seq to identify ethylene-independent signaling nodes (e.g., ROS scavenging genes) affected by the compound.

- Competitive inhibition assays : Use C-labeled ACC to quantify displacement kinetics in enzyme-active sites .

Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties?

- VCD (Vibrational Circular Dichroism) : Assign absolute configuration of chiral centers in the hydroxycyclobutyl moiety.

- NOESY NMR : Detect through-space interactions to confirm cyclopropane ring conformation.

- Time-resolved fluorescence : Probe solvent interactions affecting conformational stability .

Q. What strategies mitigate toxicity in preclinical models while retaining efficacy?

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis to release the active form.

- Nanoencapsulation : Use liposomal carriers to reduce renal clearance and improve biodistribution.

- Toxicogenomics : RNA interference screens to identify genetic modifiers of cytotoxicity (e.g., Nrf2 pathway activation) .

Methodological Guidelines

- Synthesis : Prioritize microwave-assisted protocols () for time-sensitive reactions.

- Safety : Adhere to OSHA HCS guidelines () for handling irritants; use fume hoods and PPE.

- Data validation : Cross-validate NMR/HRMS results with computational predictions (e.g., ChemDraw NMR simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.